molecular formula C20H25N7O6 B1675113 Levomefolic acid CAS No. 31690-09-2

Levomefolic acid

Cat. No. B1675113
CAS RN: 31690-09-2
M. Wt: 459.5 g/mol
InChI Key: ZNOVTXRBGFNYRX-STQMWFEESA-N
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Description

Levomefolic Acid is a natural, active form of folic acid used at the cellular level for DNA reproduction, the cysteine cycle, and the regulation of homocysteine among other functions . It is a coenzymated form of folic acid and has been proposed for the treatment of cardiovascular disease .


Synthesis Analysis

Levomefolic acid is the metabolite of folic acid (Vitamin B9) and it is a predominant active form of folate found in foods and in the blood circulation . It is synthesized in the absorptive cells of the small intestine from polyglutamylated dietary folate . It is a methylated derivative of tetrahydrofolate and is generated by methylenetetrahydrofolate reductase (MTHFR) from 5,10-methylenetetrahydrofolate (MTHF) and used to recycle homocysteine back to methionine by methionine synthase (MS) .


Molecular Structure Analysis

The molecular formula of Levomefolic acid is C20H25N7O6 .


Chemical Reactions Analysis

Levomefolic acid is an active metabolite of folic acid and a methyl group donor in one-carbon metabolism reactions. It regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .


Physical And Chemical Properties Analysis

Levomefolic acid has a molar mass of 459.463 g·mol−1 . It is water-soluble and primarily excreted via the kidneys .

Scientific Research Applications

Folate Status Enhancement Levomefolic acid, when added to an oral contraceptive containing ethinylestradiol and drospirenone, significantly increases red blood cell and plasma folate levels in healthy women of childbearing age. This suggests its potential use in improving folate status and possibly reducing the risk of folate deficiency related conditions without drug-related side effects (S. Bart et al., 2012).

Potential COVID-19 Therapeutic Research has identified levomefolic acid from the vitamin B family as a potential inhibitor preventing SARS-CoV-2 Spike protein and human ACE2 interaction. This implies its possible application as a therapeutic strategy against COVID-19, highlighting its significance beyond traditional folate supplementation (Z. Sharifinia et al., 2021).

Biomass Conversion Catalyst Studies on the catalytic conversion of cellulose into levulinic acid show the potential of using solid acid catalysts and solvent systems for the efficient transformation of biomass into valuable chemicals. This application represents a sustainable and environmentally friendly approach to biomass utilization, potentially opening new avenues for levomefolic acid's role in green chemistry and bio-refinery technologies (Yong Zuo et al., 2014; Marja Mikola et al., 2019).

Homocysteine Reduction and Ocular Blood Flow A dietary supplement containing levomefolic acid (L-methylfolate) significantly reduces blood homocysteine levels in patients with diabetes after three months of intake. This indicates its potential in managing elevated homocysteine levels, which are associated with various vascular and eye diseases, thus underscoring its importance in diabetic care (D. Schmidl et al., 2020).

Levulinic Acid Biorefineries Levomefolic acid's conversion into levulinic acid and further catalytic upgrading to various chemicals presents a significant application in creating sustainable biorefineries. This process offers a pathway to convert biomass into a range of valuable chemicals, demonstrating the potential of levomefolic acid in the efficient utilization of renewable resources (Filoklis D. Pileidis & M. Titirici, 2016).

Safety And Hazards

Levomefolic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Levomefolic acid has been proposed for the treatment of cardiovascular disease and advanced cancers such as breast and colorectal cancers . It has also been suggested that folate supplements, especially levomefolic acid or 5-methylfolate, may improve clinical outcomes for certain psychiatric diseases, especially as an adjunct pharmacotherapy with minimal side effects .

properties

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVTXRBGFNYRX-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185583
Record name Levomefolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Approximately 0.3 mg/ml
Record name Levomefolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation.
Record name Levomefolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levomefolic acid

CAS RN

31690-09-2
Record name L-Methylfolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31690-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomefolinic acid [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomefolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomefolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMEFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S95DH25XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
B Generic, GDC Card - medic.hrt.org
L-methylfolate or 6 (S)-5-methyltetrahydrofolate [6 (S)-5-MTHF], is the primary biologically active diastereoisomer of folate 1 and the primary form of folate in circulation. 2 It is also the …
Number of citations: 0 medic.hrt.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
L-methylfolate or 6 (S)-5-methyltetrahydrofolate [6 (S)-5-MTHF], is the primary biologically active diastereoisomer of folate 1 and the primary form of folate in circulation. 2 It is also the …
Number of citations: 0 dailymed.nlm.nih.gov
NSK Lam, XX Long, X Li, M Saad, F Lim… - Biomedicine & …, 2022 - Elsevier
… The most consistent finding association of oral levomefolic acid or 5-methylfolate with improvement in clinical outcomes in mental health conditions as mentioned above, especially in …
Number of citations: 14 www.sciencedirect.com
Z Sharifinia, S Asadi, M Iranibazaz… - Frontiers in Molecular …, 2021 - syncsci.com
… “Levomefolic acid” highaffinity scores can be a potential drug preventing Spike protein of SARS-CoV-2 and human ACE2 interaction. Levomefolic acid … capability of Levomefolic acid to …
Number of citations: 3 www.syncsci.com
M Hosseini, W Chen, D Xiao… - Precision Clinical …, 2021 - academic.oup.com
… Levomefolic acid has also been reported as a potential inhibitor for RdRp, 70 nevertheless our results did not show a high inhibitory activity of levomefolic acid … and levomefolic acid …
Number of citations: 82 academic.oup.com
S Patel, S Bhaumik - Panacea J Med Sci, 2019 - researchgate.net
… The final biologically active form of folic acid, L-Methylfolate or Levomefolic acid or 5-MTHF, is the best option which gets readily absorbed and exerts its action without requiring any …
Number of citations: 2 www.researchgate.net
F Houshmand, S Houshmand - Frontiers in Health Informatics, 2023 - ijmi.ir
… Results also showed that Levomefolic acid, or vitamin B9, is recommended therapy … (-5.36 and -5.04 kcal/mol respectively) than our proposed drug Levomefolic acid (-7.7 kcal/mol). …
Number of citations: 1 ijmi.ir
M Prajapat, N Shekhar, P Sarma, P Avti, S Singh… - Journal of Molecular …, 2020 - Elsevier
… Levomefolic acid: Levomefolic acid is a biologically active form of folic acid [35]. In our study, Levomefolic acid showed interactions with residues of Glu406, Ile 418, Lys417, Tyr453 and …
Number of citations: 69 www.sciencedirect.com
WKB Chan, KM Olson, JW Wotring, JZ Sexton… - Scientific reports, 2022 - nature.com
… Levomefolic acid showed binding to a cavity between the spike protein monomers in the trimeric state (Fig. S9). Amprenavir exhibited modest conformational flexibility within a putative …
Number of citations: 15 www.nature.com
A Kumar, P Hooda, A Puri, R Khatter… - Journal of Enzyme …, 2023 - Taylor & Francis
… was calculated for helicase-methotrexate and helicase-levomefolic acid. In helicase-methotrexate and helicase-levomefolic acid, the maximum number of hydrogen bonds formed were …
Number of citations: 3 www.tandfonline.com

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